molecular formula C23H26N2O3 B11328582 N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide

N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11328582
M. Wt: 378.5 g/mol
InChI Key: DPKGQGAXVSZSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a butoxy group at the 8th position and an acetamide group linked to a 3,5-dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide typically involves a multi-step process:

    Synthesis of 8-butoxyquinoline: This can be achieved by reacting 8-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyacetic acid: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid under basic conditions.

    Coupling Reaction: The final step involves the coupling of 8-butoxyquinoline with 3,5-dimethylphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to the corresponding amine.

    Substitution: The butoxy group on the quinoline ring can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkyl or aryl substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-methoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(8-ethoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(8-propoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide is unique due to the presence of the butoxy group, which can influence its lipophilicity, bioavailability, and interaction with biological targets. This structural variation can result in distinct biological activities and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H26N2O3/c1-4-5-11-27-21-9-8-20(19-7-6-10-24-23(19)21)25-22(26)15-28-18-13-16(2)12-17(3)14-18/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,25,26)

InChI Key

DPKGQGAXVSZSNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC(=CC(=C3)C)C)C=CC=N2

Origin of Product

United States

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